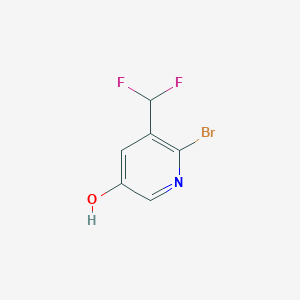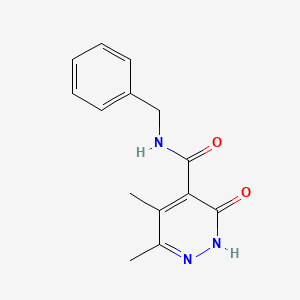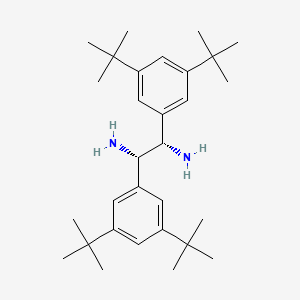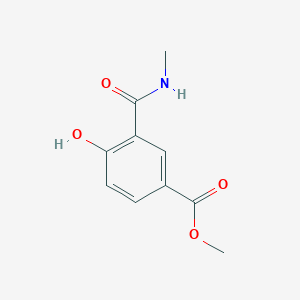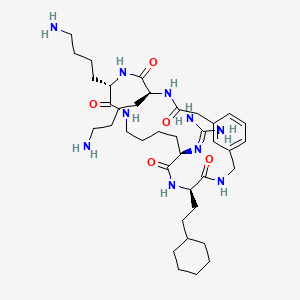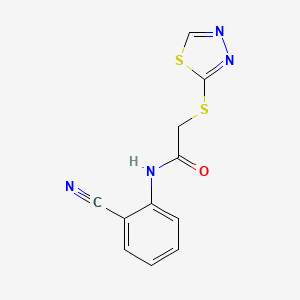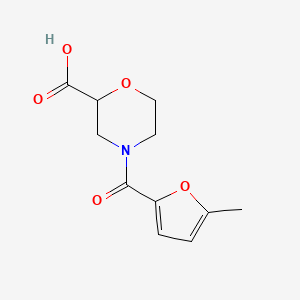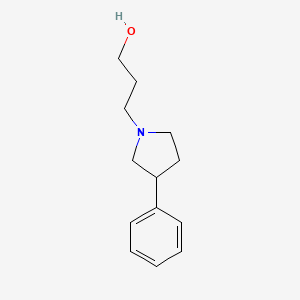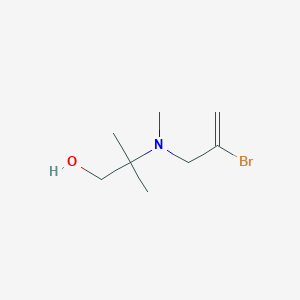
2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol is an organic compound that features a bromine atom attached to an allyl group, which is further connected to a methylamino group and a 2-methylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol typically involves the reaction of 2-bromoallyl bromide with methylamine, followed by the addition of 2-methylpropan-1-ol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, room temperature.
Major Products
Substitution: Formation of substituted allyl derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the amino and hydroxyl groups can engage in hydrogen bonding and nucleophilic interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoallyl Alcohol: Similar structure but lacks the methylamino group.
2-Methylpropan-1-ol: Similar backbone but lacks the bromine and amino groups.
N-Methylallylamine: Similar amino group but lacks the bromine and hydroxyl groups.
Properties
Molecular Formula |
C8H16BrNO |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-[2-bromoprop-2-enyl(methyl)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H16BrNO/c1-7(9)5-10(4)8(2,3)6-11/h11H,1,5-6H2,2-4H3 |
InChI Key |
NJOBHEYNLYOIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N(C)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


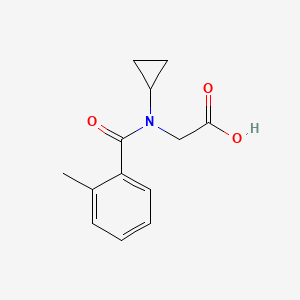

![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
